D & C Red no. 27
Description
Current Scope of Academic Inquiry into D&C Red No. 27
Academic inquiry into D&C Red No. 27 encompasses several areas within chemistry. Research includes the investigation of its physicochemical properties, such as solubility in different solvents and organic media, and its behavior in complex systems like micellar solutions tiiips.comijabbr.com. Studies have explored its interaction with surfactants, noting that the presence of cationic surfactants like Cetyltrimethylammonium bromide (CTABr) can enhance the entrapment of the dye within micelles, influenced by electrostatic and hydrophobic interactions ijabbr.com. This interaction can be observed through changes in the dye's UV-Visible absorption spectrum ijabbr.com.
Furthermore, research delves into the spectroscopic characteristics of D&C Red No. 27, including its absorption and emission maxima, which are typical of xanthene dyes wikipedia.orgresearchgate.net. Investigations into its optical properties, including nonlinear optical behavior, have been conducted, examining parameters such as nonlinear absorption coefficient and nonlinear refractive index, often using techniques like Z-scan researchgate.net.
Analytical chemistry research focuses on the detection and quantification of D&C Red No. 27 and its related impurities or by-products in various matrices researchgate.net. High-performance liquid chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) methods have been developed for the quantitative determination of synthetic by-products and intermediates, such as 2,3,4,5-tetrachloro-6-(3',5'-dibromo-2',4'-dihydroxybenzoyl)benzoic acid (SBBA) and 3,4,5,6-tetrachlorophthalic acid (TCPA), which may be present from the synthesis process researchgate.net. These methods are crucial for characterizing the purity of the synthesized compound researchgate.net.
The synthesis of D&C Red No. 27 involves the halogenation of fluorescein (B123965) derivatives with bromine and chlorine tiiips.com. Research in synthetic chemistry may explore variations in this process to understand the formation of the dye and potential impurities researchgate.net.
Interdisciplinary Relevance in Chemical and Biological Sciences
D&C Red No. 27 holds interdisciplinary relevance, particularly at the interface of chemical and biological sciences. Its properties as a highly chromatic and often fluorescent xanthene dye make it valuable in biological research as a staining agent and fluorescent probe nih.govtiiips.comwikipedia.org.
In biological sciences, D&C Red No. 27 (or closely related Phloxine B) is utilized in staining protocols for cell visualization and histological studies wikipedia.org. It can be employed to stain cellular structures, enhancing contrast and visibility under a microscope . For instance, Phloxine B has been used as a viability dye in yeast studies, staining dead cells due to compromised membrane integrity wikipedia.org.
From a chemical biology perspective, dyes like D&C Red No. 27 can be used to study biological systems by interacting with cellular components, aiding in visualization and analysis mdpi.com. While the primary mechanism of action relates to light absorption due to its conjugated double bonds, its interaction with biological systems involves binding to specific cellular components .
Research findings related to the interaction of D&C Red No. 27 with biological entities, such as its use in staining or potential interactions at the cellular level, demonstrate its role as a tool in biological investigations, driven by its chemical structure and properties wikipedia.org. The development of analytical methods to detect and quantify the dye in complex biological or environmental samples also highlights its relevance in interdisciplinary studies researchgate.net.
Data Table: Physicochemical Properties and Micellar Solubilization of Acid Red 27 (D&C Red No. 27)
| Property | Value | Conditions/Context | Source |
| Molecular Formula | C₂₀H₄Br₄Cl₄O₅ | Computed | nih.gov |
| Molecular Weight | 785.7 g/mol | Computed | nih.gov |
| IUPAC Name | 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | Computed | nih.gov |
| CAS Number | 13473-26-2 | wikidata.org | |
| Appearance | Red to pink powder | Depending on form (salt or lake) | tiiips.com |
| Solubility | Soluble in oils and organic solvents | Can form insoluble lakes | tiiips.com |
| Absorption Maximum (Methanol) | ~523.4 nm | UV-Vis Spectroscopy | researchgate.net |
| Absorption Maximum | ~540 nm | Phloxine B | wikipedia.org |
| Emission Maximum | ~564 nm | Phloxine B | wikipedia.org |
| Partition Coefficient (Kx) | 5.29 x 10⁵ | In CTABr micellar media without salt | ijabbr.com |
| Partition Coefficient (Kx) | 1.46 x 10⁶ | In CTABr micellar media with NaCl | ijabbr.com |
| Partition Coefficient (Kx) | 1.84 x 10⁶ | In CTABr micellar media with KCl | ijabbr.com |
| Partition Coefficient (Kx) | 2.57 x 10⁶ | In CTABr micellar media with NH₄Cl | ijabbr.com |
| Binding Constant (Kb) | 4.8 x 10³ dm³/mol | For CTABr | ijabbr.com |
| Binding Constant (Kb) | 4.4 x 10⁴ dm³/mol | For CTABr/NH₄Cl | ijabbr.com |
| Binding Constant (Kb) | 2.6 x 10⁴ dm³/mol | For CTABr/KCl | ijabbr.com |
| Binding Constant (Kb) | 1.84 x 10⁴ dm³/mol | For CTABr/NaCl | ijabbr.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H4Br4Cl4O5/c21-5-1-3-17(9(23)15(5)29)32-18-4(2-6(22)16(30)10(18)24)20(3)8-7(19(31)33-20)11(25)13(27)14(28)12(8)26/h1-2,29-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIBVBKZZZDFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)O)Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H4Br4Cl4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18472-87-2 (Parent) | |
| Record name | D & C Red no. 27 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013473262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2031089 | |
| Record name | D&C Red 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13473-26-2 | |
| Record name | Red No. 27 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13473-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D & C Red no. 27 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013473262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D&C Red 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D&C RED NO. 27 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LRS185U6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Toxicological Research and Safety Assessment of D&c Red No. 27
Genotoxicity and Mutagenicity Investigations
Genotoxicity and mutagenicity studies evaluate the potential of a substance to damage genetic material (DNA) or induce mutations.
In Vitro Mutagenicity Assays (e.g., Bacterial, Mammalian Cell Systems)
In vitro studies using bacterial and mammalian cell systems have been conducted to assess the mutagenic potential of D&C Red No. 27. Some studies have reported positive findings in in vitro chromosomal aberration assays, an in vitro micronucleus assay, and an in vitro comet assay in mammalian cells, although these studies were noted to have certain limitations who.int. In contrast, other in vitro tests in mammalian systems have found no evidence of mutagenicity ewg.org. Bacterial mutagenicity tests, such as the Ames test, have shown mixed results, with some studies reporting mutagenicity at high doses in certain bacterial strains while others report negative findings ewg.orgresearchgate.netnih.gov.
Table 1: Summary of In Vitro Mutagenicity Findings for D&C Red No. 27 (Intended to be interactive)
| Assay Type | System | Findings | Notes / Limitations | Source |
| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium, E. coli | Mixed (Positive at high doses in some strains, negative in others) | Varies by study and strain | ewg.orgresearchgate.netnih.gov |
| Chromosomal Aberration | Mammalian Cells | Positive findings in some studies | Studies noted to have shortcomings | who.int |
| Micronucleus Assay | Mammalian Cells | Positive findings in some studies | Studies noted to have shortcomings | who.int |
| Comet Assay | Mammalian Cells | Positive findings in some studies | Studies noted to have shortcomings | who.int |
| Various Mutagenicity Assays | Mammalian Systems | No evidence of mutagenicity in some studies | In vitro tests | ewg.org |
In Vivo Genotoxicity Studies (e.g., Chromosomal Aberrations)
In vivo genotoxicity studies assess the potential for genetic damage in living organisms. An in vivo micronucleus assay in bone marrow has yielded negative results for D&C Red No. 27 who.int. Some reports suggest it may increase the rate of chromosomal abnormality and DNA damage in mice, while not affecting micronucleus frequency in some studies researchgate.net. However, a more recent publication in 2022 indicated an increase in micronucleus frequency in mice researchgate.net. A comet assay in mice also found significant increases in DNA damage researchgate.net.
Table 2: Summary of In Vivo Genotoxicity Findings for D&C Red No. 27 (Intended to be interactive)
| Assay Type | Species | Findings | Notes | Source |
| Micronucleus Assay | Mouse | Negative results in bone marrow | who.int | |
| Micronucleus Assay | Mouse | Increased frequency reported in a 2022 study | Varies by study | researchgate.net |
| Chromosomal Aberration | Mouse | Increased rate reported in some studies | researchgate.net | |
| Comet Assay | Mouse | Significant increase in DNA damage | researchgate.net |
Carcinogenicity Studies and Oncogenic Potential
Carcinogenicity studies evaluate the potential of a substance to induce cancer.
Analysis of Tumorigenic Incidence in Specific Organs (e.g., Pituitary)
Analysis of tumorigenic incidence in specific organs is a key component of carcinogenicity studies. Increased incidence of pituitary tumors has been observed in mice in studies involving D&C Red No. 27 or related compounds ewg.org.
Reproductive and Developmental Toxicity Research
Reproductive and developmental toxicity research investigates the potential of a substance to cause adverse effects on reproduction or development. Some studies have indicated potential developmental and reproductive toxicity concerns associated with D&C Red No. 27 or related substances ewg.orgewg.org. Teratogenic effects were observed in mice with dietary exposure in some studies ewg.org.
Table 3: Summary of Reproductive and Developmental Toxicity Findings for D&C Red No. 27 (Intended to be interactive)
| Endpoint | Species | Findings | Notes | Source |
| Developmental Toxicity | Mouse | Teratogenic effects with dietary exposure | Observed in some studies | ewg.org |
| Reproductive Toxicity | Not specified | Some concerns indicated | Based on available information | ewg.orgewg.org |
Assessment of Fertility and Reproductive Parameters
Studies evaluating the potential effects of D&C Red No. 27 on fertility and reproductive parameters have been conducted in animal models. In one-generation reproduction studies, which assess basic reproductive function and effects of subchronic exposure, male and female animals are exposed to the substance. nih.gov Daily dosing of male rats typically begins at 5 to 9 weeks of age and continues for 10 weeks before mating. nih.gov For mice, this period is 8 weeks. nih.gov A well-designed single-generation study aims to determine a no-observed-adverse-effect level (NOAEL) and evaluate adverse effects on fertility, parturition, lactation, and postnatal growth. nih.gov
While specific detailed data on D&C Red No. 27's effects on fertility and reproductive parameters from the search results are limited, general principles of reproductive toxicity studies involve assessing gonadal function, estrous cycles, conception, parturition, lactation, and pup survival. researchgate.net
Evaluation of Developmental Teratogenicity and Offspring Outcomes
Developmental toxicity studies are designed to assess the potential of a substance to cause adverse effects on the developing organism, including lethality, structural abnormalities (teratogenicity), altered growth, and functional deficits. nih.govresearchgate.net These studies are typically conducted in at least two species, usually a rodent (like rats) and a non-rodent (like rabbits). nih.gov Animals are exposed during the period of major organogenesis, and exposure often continues until the end of gestation to cover later developmental events. nih.gov
Some studies have indicated potential concerns regarding developmental/reproductive toxicity, with some assessments noting "teratogenic - weight of evidence unknown/unassessed". ewg.orgewg.org However, detailed findings from specific teratogenicity studies on D&C Red No. 27 were not extensively available in the provided search results. Developmental toxicity studies examine lethal and teratogenic effects on the embryo and fetus. researchgate.net
Irritation and Sensitization Studies
Irritation and sensitization studies are conducted to assess the potential of a substance to cause local adverse reactions upon contact with the skin or eyes.
Dermal Irritation Assessment (e.g., Rabbit Ear Models)
Dermal irritation assessments, such as those using rabbit ear models, are employed to evaluate the potential for a substance to cause irritation to the skin. In a study using New Zealand White albino rabbits, D&C Red No. 27 was applied to the inner surface of one ear daily for two weeks. europa.eu The irritancy was graded on a scale from 0 to 5. europa.eu
Dermal Irritation Findings (Rabbit Ear Model)
| Substance | Model | Application Method | Duration | Irritancy Grade | Conclusion |
| D&C Red No. 27 | Rabbit Ear | 1 ml (10% concentration in propylene (B89431) glycol) daily | 2 weeks | 0 | Not irritating |
Based on this study, D&C Red No. 27 was concluded to be not irritating to rabbit ears, falling under Grade 0, indicating no irritation was observed. europa.eu
Ocular Irritation Investigations
Ocular irritation investigations assess the potential of a substance to cause adverse effects upon contact with the eye. Animal studies have shown eye irritation at high doses of D&C Red No. 27. ewg.orgewg.org One study involving a related substance, 1-(2,4-dinitrophenylazo)-2-naphthol, applied to the rabbit eye, showed minimal irritation with a 10% dilution, with mild reddening that cleared within 48 hours. bgrci.de Current criteria would classify this as not irritating to the rabbit eye. bgrci.de While this study is on a related compound, it provides context for ocular irritation testing.
Dermal Sensitization Potential Analysis
Dermal sensitization studies evaluate the potential of a substance to cause an allergic reaction upon repeated skin exposure. While specific guideline studies on the skin sensitization of D&C Red No. 27 were not prominently detailed in the search results, some information from studies with similarities to guideline studies suggests a low, if any, skin sensitization potential for a related substance, erythrosine (CI 45430). europa.eu This is supported by QSAR considerations and the lack of positive findings in humans after decades of use as a food colorant. europa.eu
Phototoxicity and Photosafety Research
Phototoxicity is an acute skin reaction induced by chemicals activated by light, often resulting in symptoms similar to exaggerated sunburn. nih.gov Photosafety research investigates the potential for a substance to cause such reactions. While the search results mention that other nonclinical studies, such as those for phototoxicity, are conducted on a case-by-case basis health.govt.nz, specific detailed research findings on the phototoxicity of D&C Red No. 27 were not extensively available.
Phototoxicity is initiated when photoreactive chemicals are activated by UV light, transforming into cytotoxic products against skin cells. nih.gov The manifestation of phototoxicity involves the contribution of sunlight and photoreactive chemicals. nih.gov
Systemic Toxicity Evaluations
General toxicological studies on cosmetic pigments, including D&C Red No. 27, suggest they have low levels of toxicity based on industry-wide experience and published studies myskinrecipes.commyskinrecipes.com. Available information indicates no evidence of harmful effects myskinrecipes.commyskinrecipes.com.
Acute Toxicity Profiling
Acute toxicity studies suggest D&C Red No. 27 is practically non-toxic by ingestion. Based on data from similar products, the acute oral LD50 value is expected to be greater than 2,000 mg/kg myskinrecipes.commyskinrecipes.com. One study on D&C Red No. 27 (CI45410) indicated an acute oral LD50 greater than 10,000 mg/kg scribd.com. Skin contact is not expected to cause irritation, and there is no evidence of harmful effects from available information myskinrecipes.com. Eye contact is also not expected to cause irritation, although high dust concentrations may cause mechanical irritation myskinrecipes.com. Inhalation is not considered an inhalation hazard, but excessive dust levels might lead to discomfort after repeated or prolonged exposure myskinrecipes.com.
An acute oral toxicity test on a related substance, 1-(2,4-dinitrophenylazo)-2-naphthol, in rats showed no clinical signs of toxicity or deaths at doses up to 4640 mg/kg body weight, with the LD50 being greater than 4640 mg/kg body weight bgrci.de.
Subacute and Subchronic Toxicity Assessments
Limited published data are available regarding subacute and subchronic toxicity assessments specifically for D&C Red No. 27 myskinrecipes.commyskinrecipes.com. Some safety data sheets indicate that subchronic effects are "Not available" scribd.com.
However, a four-week oral toxicity study was conducted on 1-carboxy-5,7-dibromo-6-hydroxy-2,3,4-trichloroxanthone (HXCA), an impurity of Phloxine B (D&C Red No. 28, which is considered toxicologically equivalent to D&C Red No. 27) jst.go.jpfederalregister.gov. In this study, F344 rats were administered HXCA at dietary levels of 0, 0.005, 0.05, and 0.5% for four weeks jst.go.jp. No effects were observed on clinical signs, survival, urinalysis, or ophthalmology jst.go.jp. Hematology, blood biochemistry, gross pathology, organ weights, organ to body weight ratios, and histopathology showed no toxicologically significant differences between control and treated rats jst.go.jp. A tendency for increased food and water consumption and decreased food efficiency was noted in the 0.5% group jst.go.jp. The no-observed-adverse-effect level (NOAEL) for HXCA in this subacute study was 0.05% (equivalent to 39.3 mg/kg/day for males and 41.0 mg/kg/day for females) jst.go.jp.
Repeated dermal application of D&C Red 27 mixed in propylene glycol at a 10% concentration to the ear of New Zealand White rabbits for two weeks (once daily, five days per week) resulted in no irritation, falling under Grade 0 on an irritancy scale of 0 to 5 europa.eu.
Chronic Toxicity Observations
No known published chronic toxicity data are readily available for D&C Red No. 27 myskinrecipes.commyskinrecipes.com. Some safety data sheets state that chronic toxicity is "Not available" and no adverse effects are expected myskinrecipes.commyskinrecipes.comscribd.com.
Historically, the FDA considered D&C Red No. 27 and D&C Red No. 28 (Phloxine B) to be toxicologically equivalent federalregister.gov. In 1982, the FDA confirmed the effective date for the listing of D&C Red No. 27 and D&C Red No. 28 based on the evaluation of results from two new chronic toxicity studies in rats and mice federalregister.gov. These studies were designed to current standards and included in utero exposure in one species federalregister.gov. Based on these studies, the agency determined that D&C Red No. 27 and D&C Red No. 28 were not carcinogenic in Charles River Sprague-Dawley CD rats or CD-I mice after lifetime dietary exposure at 2.0 percent and 1.0 percent, respectively federalregister.gov.
Data Table: Chronic Toxicity Study Findings (Historical)
| Species | Strain | Exposure Route | Duration | Dietary Concentration | Carcinogenicity Outcome | Citation |
| Rat | Charles River Sprague-Dawley CD | Dietary | Lifetime | 2.0% | Not carcinogenic | federalregister.gov |
| Mouse | CD-I | Dietary | Lifetime | 1.0% | Not carcinogenic | federalregister.gov |
Mechanisms of Toxicological Action of D&C Red No. 27
Research into the mechanisms of toxicological action of D&C Red No. 27 is ongoing, with some studies exploring its effects at the cellular level and its potential immunomodulatory properties.
Cellular and Subcellular Effects (e.g., Mitochondrial Function)
D&C Red No. 27 (Phloxine O) has been suggested to be cytotoxic and potentially inhibit certain mitochondrial functions nih.gov. While direct studies on D&C Red No. 27's detailed effects on mitochondrial function were not extensively found in the search results, related xanthene dyes like Phloxine B (D&C Red No. 28) have been shown to cause oxidative damage in bacteria when exposed to light wikipedia.org. This process involves the formation of free radicals and singlet oxygen wikipedia.org. Phloxine B can also stain dead yeast cells, indicating a loss of membrane integrity wikipedia.org. Experiments were underway to determine the extent and rate of mitochondrial damage caused by Phloxine B under different light conditions in the Mediterranean fruit fly bioone.org.
Immunomodulatory Pathways (e.g., Thymic Stromal Lymphopoietin Suppression)
Research has investigated the effects of cosmetic dyes, including D&C Red No. 27 (Phloxine O), on the expression of thymic stromal lymphopoietin (TSLP) in keratinocytes biomolther.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.net. TSLP is a cytokine produced by various cells, including keratinocytes, and plays a significant role in the development and progression of skin inflammation, particularly in conditions like atopic dermatitis biomolther.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.net. TSLP activates dendritic cells, promoting Th2 inflammatory immune responses biomolther.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.net.
Studies using murine keratinocyte cell lines (PAM212 and KCMH-1) have shown that Phloxine O downregulates the production of TSLP biomolther.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.net. Specifically, Phloxine O suppressed phorbol (B1677699) 12-myristate 13-acetate-induced TSLP production in PAM212 cells and also suppressed TSLP expression in KCMH-1 cells, which constitutively produce high levels of TSLP biomolther.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.net.
In vivo studies in mice demonstrated that topical application of Phloxine O prevented MC903-induced TSLP production in ear skin, which correlated with attenuated acute dermatitis-like symptoms and decreased serum IgE and histamine (B1213489) levels biomolther.orgresearchgate.netsemanticscholar.orgnih.gov. This suppression of TSLP expression by Phloxine O was also associated with reduced expression of OX40 ligand and Th2 cytokines in mouse ear skin researchgate.netnih.gov. These findings suggest that Phloxine O may have beneficial effects in preventing dermatitis by suppressing TSLP and Th2 cytokine expression in the skin researchgate.netnih.gov.
Advanced Analytical Methodologies for D&c Red No. 27 and Associated Chemical Entities
Chromatographic Separation and Quantification Techniques
Chromatographic methods are widely used for the analysis of D&C Red No. 27 due to their ability to separate the main dye from impurities and related substances.
HPLC is a conventional and widely applied technique for the analysis of D&C Red No. 27 and its impurities. Reverse phase (RP) HPLC methods are commonly used. sielc.com These methods often utilize mobile phases containing a mixture of acetonitrile, water, and an acid such as phosphoric acid. sielc.com For applications coupled with Mass Spectrometry (MS), phosphoric acid is typically replaced with formic acid to ensure compatibility. sielc.com
HPLC methods have been developed and applied for the quantitative determination of specific impurities and intermediates in D&C Red No. 27 and its lakes. researchgate.nettandfonline.comnih.gov These methods are used in the batch certification process by regulatory bodies like the US FDA. researchgate.nettandfonline.comnih.gov
Research has shown the application of HPLC for quantifying substances like 2,3,4,5-tetrachloro-6-(3',5'-dibromo-2',4'-dihydroxybenzoyl)benzoic acid (SBBA) and 3,4,5,6-tetrachlorophthalic acid (TCPA) in D&C Red No. 27. researchgate.nettandfonline.comnih.gov Calibration curves are typically used for quantification, demonstrating linearity over a specific range of concentrations. researchgate.nettandfonline.comnih.gov
An HPLC method employing gradient elution and UV-vis photodiode array detection has been used to analyze certified lots of D&C Red No. 27 and its lakes for the presence of 2,4,5,7-tetrabromo-6-hydroxy-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-3-one (BCPX), an impurity. nih.gov Analysis of numerous certified lots revealed varying levels of BCPX across different manufacturers. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC, including increased sensitivity, faster analysis times, and improved separations. researchgate.netoup.comoup.com UPLC methods have been developed for the determination of manufacturing intermediates and subsidiary colors in various color additives, and the technology is being applied to batch certification. researchgate.netoup.comoup.com
While specific details on UPLC method development solely for D&C Red No. 27 are less prevalent in the provided snippets compared to HPLC, the general application of UPLC for analyzing color additive intermediates and subsidiary colors suggests its potential for the analysis of D&C Red No. 27 and its related compounds. A UPLC method utilizing a small particle size biphenyl (B1667301) column with aqueous ammonium (B1175870) formate (B1220265) and methanol (B129727) as eluants has been developed for analyzing intermediates and subsidiary colors in other D&C Red dyes, highlighting the applicability of this technique in the analysis of complex dye mixtures. researchgate.net Analytes are typically identified by comparing retention times and UV-visible spectra to those of reference standards. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile components. It has been applied to the analysis of certain impurities in D&C Red No. 27. For instance, a solid-phase microextraction (SPME) followed by GC-MS method was developed for the quantification of hexachlorobenzene (B1673134) (HCB) in D&C Red No. 27 and D&C Red No. 28. nih.gov This method offered advantages in terms of simplicity, speed, and reduced solvent waste compared to previous methods. nih.gov Analysis of certified lots using this GC-MS method revealed the presence of HCB in all tested samples, with levels varying significantly between batches and manufacturers. nih.gov
GC-MS has also been used in studies investigating the degradation products of related dyes, identifying compounds like tetrachlorophthalic anhydride (B1165640) as intermediate products. microbiologyresearch.org While this specific study focused on Rose Bengal, it demonstrates the utility of GC-MS in identifying chlorinated phthalic derivatives that could potentially be relevant to the analysis of impurities in D&C Red No. 27, given its synthesis involves tetrachlorophthalic anhydride. google.com
Ultra-Performance Liquid Chromatography (UPLC) Method Development
Detection and Quantification of Synthetic By-products and Intermediates
The synthesis of D&C Red No. 27 can result in the presence of various by-products and intermediates. Regulatory specifications often limit the levels of these substances in the final color additive. researchgate.nettandfonline.comnih.gov
Tetrachlorophthalic acid (TCPA) is an intermediate in the synthesis of D&C Red No. 27. researchgate.nettandfonline.comnih.gov It is an aromatic dicarboxylic acid characterized by a benzene (B151609) ring substituted with four chlorine atoms and two carboxylic acid groups. ontosight.aibiosynth.com TCPA is subject to regulatory limits in color additives like D&C Red No. 27. researchgate.nettandfonline.comnih.gov
HPLC methods have been developed and validated for the quantitative determination of TCPA in D&C Red No. 27 and its lakes. researchgate.nettandfonline.comnih.gov These methods typically involve preparing test solutions of the dye and analyzing them using reverse-phase HPLC with appropriate detection. researchgate.nettandfonline.com Calibration curves for TCPA have shown linearity over a range of concentrations, allowing for its accurate quantification in dye samples. researchgate.nettandfonline.comnih.gov
Research findings indicate that TCPA levels in certified batches of D&C Red No. 27 can vary. researchgate.nettandfonline.comnih.gov For instance, a study using HPLC reported quantifying TCPA in the range of 0.061% to 1.410% (w/w) in tested samples. researchgate.nettandfonline.comnih.gov
"Brominated resorcinol" is a term used in regulatory specifications that refers to a group of synthetic by-products potentially present in D&C Red No. 27 and D&C Red No. 28. researchgate.nettandfonline.comnih.gov Resorcinol is a derivative of benzene with two hydroxyl groups. ontosight.aiwho.int Brominated resorcinols are derivatives where one or more hydrogen atoms on the benzene ring are replaced by bromine atoms, such as 4-bromoresorcinol (B146125) or 2-bromoresorcinol. ontosight.aiontosight.aisigmaaldrich.comnih.gov
Analytical methods, particularly HPLC, have been employed to examine the presence and quantify specific brominated resorcinols in D&C Red No. 27. researchgate.nettandfonline.comnih.gov Studies have investigated various brominated resorcinols as potential impurities. researchgate.nettandfonline.comnih.gov However, research suggests that the existence of brominated resorcinols in D&C Red No. 27 is highly unlikely due to their rapid decomposition in the presence of the dye. researchgate.nettandfonline.comnih.gov Despite this, methods for their quantification, such as using 2,4,6-tribromoresorcinol (B147546) (Br3R) as a representative compound, have been developed with reported calibration ranges. researchgate.nettandfonline.comnih.gov
Table 1: Summary of Analytical Techniques and Target Analytes in D&C Red No. 27 Analysis
| Analytical Technique | Target Analytes | Key Findings / Applications |
| HPLC | D&C Red No. 27, SBBA, TCPA, BCPX, Brominated Resorcinols | Quantification of impurities and intermediates; Batch certification; Analysis of BCPX levels. researchgate.nettandfonline.comnih.govnih.gov |
| UPLC | Intermediates, Subsidiary Colors | Potential for increased sensitivity, faster analysis, improved separations; Applied to other D&C Red dyes. researchgate.netoup.comoup.com |
| GC-MS | HCB, Volatile components, Degradation products | Quantification of HCB impurity; Identification of potential chlorinated phthalic derivatives in related dye degradation. nih.govmicrobiologyresearch.org |
Table 2: Quantification Ranges for Selected Impurities by HPLC
| Analyte | Quantification Range (w/w) | Reference |
| SBBA | 0.066% to 0.820% | researchgate.nettandfonline.comnih.gov |
| 2,4,6-Tribromoresorcinol (Br3R) | 0.050% to 0.499% | researchgate.nettandfonline.comnih.gov |
| TCPA | 0.061% to 1.410% | researchgate.nettandfonline.comnih.gov |
Quantification of 2,3,4,5-Tetrachloro-6-(3',5'-dibromo-2',4'-dihydroxybenzoyl)benzoic Acid (SBBA)
2,3,4,5-Tetrachloro-6-(3',5'-dibromo-2',4'-dihydroxybenzoyl)benzoic Acid (SBBA) is a synthetic by-product found in D&C Red No. 27. researchgate.netnih.gov Regulatory specifications, such as those in the US CFR, limit the permissible levels of SBBA in the color additive. ecfr.govresearchgate.netnih.gov Conventional HPLC methods have been developed and applied for the quantitative determination of SBBA in D&C Red No. 27 and its lakes. researchgate.netnih.gov These methods typically involve using calibration curves prepared from known concentrations of SBBA. researchgate.netnih.gov For instance, one study utilized five-point calibration curves with data points ranging from 0.066% to 0.820% (w/w) for SBBA quantification. researchgate.netnih.gov The analysis of batches submitted for certification has shown varying levels of SBBA. researchgate.netnih.gov
Measurement of Hexachlorobenzene (HCB) Contamination
Hexachlorobenzene (HCB) is another impurity that can be present in D&C Red No. 27. researchgate.netnih.gov HCB is a by-product formed during the manufacturing process of certain chlorinated hydrocarbons, including tetrachlorophthalic anhydride, an intermediate used in the synthesis of D&C Red No. 27. ecfr.govresearchgate.netcdc.gov Methods for the quantification of HCB in D&C Red No. 27 have been developed using techniques such as solid-phase microextraction followed by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov This approach offers advantages in terms of simplicity, speed, and reduced solvent waste compared to older methods like Soxhlet extraction-GC-MS. researchgate.netnih.gov Analysis of certified batches of D&C Red No. 27 has revealed HCB contamination levels ranging from 0.2 ppm to 244.3 ppm, with significant variations observed between batches and manufacturers. researchgate.netnih.gov This suggests that controlling the HCB content in starting materials like tetrachlorophthalic anhydride is crucial to minimize its presence in the final color additive. researchgate.netnih.gov
Identification and Assay of Other Subsidiary Colorants and Impurities
Beyond SBBA and HCB, other subsidiary colorants and impurities can be present in D&C Red No. 27. Regulatory specifications often limit the levels of these related compounds. ecfr.gov Examples include tetrachlorophthalic acid (TCPA), an intermediate in the synthesis, and lower halogenated subsidiary colors. ecfr.govresearchgate.netnih.gov Brominated resorcinols have also been examined as potential impurities, although studies suggest their presence in D&C Red No. 27 is highly unlikely due to rapid decomposition. researchgate.netnih.gov Another identified impurity is 2,4,5,7-tetrabromo-6-hydroxy-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-3-one (BCPX), a decarboxylated analog. nih.gov Analytical methods, predominantly HPLC and UPLC with UV-Vis detection, are employed for the identification and quantification of these various impurities and subsidiary colorants. researchgate.netnih.govresearchgate.netnih.gov Identification is typically achieved by comparing retention times and UV-Vis absorption spectra with those of known standards. researchgate.netresearchgate.net
The US CFR specifies limits for several impurities in D&C Red No. 27:
Tetrachlorophthalic acid: not more than 1.2 percent. ecfr.gov
Brominated resorcinol: not more than 0.4 percent. ecfr.gov
2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl) benzoic acid (SBBA): not more than 0.7 percent. ecfr.gov
2′,4′,5′,7′-Tetrabromo-4,5,6,7-tetrachlorofluorescein, ethyl ester: not more than 2 percent. ecfr.gov
Lower halogenated subsidiary colors: not more than 4 percent. ecfr.gov
Analysis of certified lots has shown varying levels of BCPX, ranging from 0.01% to 3.21%. nih.gov
Method Validation and Performance Characteristics
Validation of analytical methods is essential to ensure their suitability for intended use, demonstrating accuracy, precision, specificity, and reliability. biopharminternational.comjespublication.comwjarr.com For the analysis of D&C Red No. 27 and its impurities, validation typically involves evaluating parameters such as linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.netbiopharminternational.comjespublication.comwjarr.comoup.com
Linearity and Calibration Curve Establishment
Linearity refers to the ability of an analytical method to yield results that are directly proportional to the concentration of the analyte within a defined range. jespublication.comwjarr.comeuropa.eu Calibration curves are established by analyzing a series of standards at different concentrations and plotting the instrument response against the corresponding analyte concentration. researchgate.netnih.govjespublication.com The linearity is assessed by evaluating the correlation coefficient (R²). researchgate.netresearchgate.netoup.comjrespharm.comucdavis.edu For the analysis of impurities in D&C Red No. 27, calibration curves have demonstrated good linearity with average R² values typically exceeding 0.999. researchgate.netresearchgate.netoup.com
| Analyte | Calibration Curve Range (w/w) | Average R² |
|---|---|---|
| SBBA | 0.066% - 0.820% | >0.9994 researchgate.netresearchgate.netoup.com |
| 2,4,6-Tribromoresorcinol (Br3R) | 0.050% - 0.499% | >0.9994 researchgate.netresearchgate.netoup.com |
| 3,4,5,6-Tetrachlorophthalic Acid (TCPA) | 0.061% - 1.410% | >0.9994 researchgate.netresearchgate.netoup.com |
Recovery Studies and Precision (RSD) Evaluation
Recovery studies assess the accuracy of an analytical method by determining the efficiency of analyte extraction and measurement in the presence of the sample matrix. biopharminternational.comeuropa.eujrespharm.comeuropa.eu This is typically done by spiking a blank matrix or a sample with known amounts of the analyte and calculating the percentage of the added analyte that is recovered. biopharminternational.comeuropa.eujrespharm.comeuropa.eu Precision, often expressed as Relative Standard Deviation (RSD), measures the variability or repeatability of results obtained from replicate analyses of a homogenous sample under specified conditions. biopharminternational.comeuropa.eujrespharm.comeuropa.eu
Validation studies for analytical methods used for D&C Red No. 27 and its impurities have reported good recovery rates and acceptable precision. researchgate.netresearchgate.netoup.comjrespharm.com
| Analyte | Recovery Range (%) | RSD Range (%) (at specification levels) |
|---|---|---|
| SBBA, Br3R, TCPA (Conventional HPLC) | 96 - 106 researchgate.netresearchgate.netoup.com | 0.67 - 5.79 researchgate.netresearchgate.netoup.com |
| Various Analytes (UPLC) | 98 - 103 researchgate.net | 0.7 - 2.2 researchgate.net |
| Various Analytes (LC-MS/MS) | 101 - 115 researchgate.netresearchgate.net | 1.74 - 9.78 researchgate.netresearchgate.net |
Note: Recovery and RSD data may vary depending on the specific analyte, method, and concentration level tested.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified precisely. wjarr.combiopharminternational.combsmrau.edu.bd The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. wjarr.combiopharminternational.combsmrau.edu.bd These parameters are crucial for assessing the sensitivity of an analytical method. bsmrau.edu.bd
Various approaches can be used to determine LOD and LOQ, including methods based on the standard deviation of the blank, the signal-to-noise ratio, or the calibration curve parameters (standard deviation of the response and the slope). wjarr.combiopharminternational.combsmrau.edu.bd For methods analyzing impurities in D&C Red No. 27, reported LOD and LOQ values demonstrate the sensitivity required to detect and quantify impurities at levels relevant to regulatory specifications. researchgate.netresearchgate.netoup.com
| Method Type | Average LOD (%) | Average LOQ (%) |
|---|---|---|
| UPLC | 0.0014 - 0.0061 researchgate.netresearchgate.netoup.com | 0.0047 - 0.020 researchgate.netresearchgate.netoup.com |
| HPLC (for BCPX) | - | 0.008 nih.gov |
| GC-MS (for HCB) | - | 0.01 ppm ebi.ac.uk |
Environmental Fate and Ecotoxicological Impact of D&c Red No. 27
Persistence and Degradation Pathways
The persistence of a chemical compound in the environment is influenced by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. D&C Red No. 27, being an organic colorant, is generally expected to exhibit poor biodegradation under aerobic conditions. chemistryconnection.comwindows.netmyskinrecipes.commyskinrecipes.com
Bioaccumulation Potential Research
Bioaccumulation refers to the accumulation of a chemical substance in an organism over time, relative to the concentration of the chemical in the environment. For organic pigments like D&C Red No. 27, which are generally insoluble compounds, minimal bioaccumulation and bioavailability characteristics are believed to exist. chemistryconnection.comwindows.netmyskinrecipes.commyskinrecipes.com
In Vitro and In Silico Models for Bioaccumulation Prediction
Based on its relatively large molecular size and weight and low octanol-water partition coefficient, modelled results suggest that D&C Red No. 27 is not bioaccumulative. canada.ca For screening organic colorants for their bioaccumulation potential, a decision scheme using parameters such as solubility in water and octanol, the partition coefficient octanol/water, molecular weight, and size is proposed. researchgate.net This scheme suggests that a fish bioaccumulation test may not be necessary for organic colorants with a molecular weight over 450 Daltons and a second largest cross-section over 1.05 nanometers. researchgate.net D&C Red No. 27 has a molecular weight of approximately 785.7 g/mol . nih.gov While one source indicates a moderate concern for persistence and bioaccumulation for CI 45410 (D&C Red No. 27 or 28), this appears to be a general classification for the substance rather than specific research findings on D&C Red No. 27 itself. ewg.orgewg.org
Ecotoxicity Assessments in Environmental Compartments
Ecotoxicity assessments evaluate the potential for a substance to cause adverse effects on ecosystems. While some general information on the environmental impact of synthetic dyes is available, specific detailed ecotoxicity data for D&C Red No. 27 across various environmental compartments appears limited in the provided search results.
Some sources state that D&C Red No. 27 has not been evaluated for its ecotoxicity, but there is no evidence to suggest it creates any significant ecological problems when released into the environment. chemistryconnection.comwindows.netmyskinrecipes.commyskinrecipes.com However, other sources classify its ecotoxicology as "low" ewg.orgewg.org or indicate that it is harmful to aquatic life with long lasting effects. europa.eu The production of synthetic dyes, including D&C Red No. 27, involves petroleum-based chemicals, contributing to pollution and non-biodegradable waste. adoreyes.com
Aquatic Ecotoxicity to Organisms
Direct ecotoxicity data specifically for D&C Red No. 27 towards aquatic organisms such as fish, daphnia, or algae is not detailed in the provided search snippets. However, the classification of the substance as potentially harmful to aquatic life with long-lasting effects suggests a degree of concern for aquatic ecosystems. europa.eu The general insolubility of organic pigments in water might limit their direct bioavailability to aquatic organisms, although their presence as particulate matter could still have physical impacts. researchgate.net
Soil Contamination and Mobility Dynamics
Information regarding the specific soil contamination and mobility dynamics of D&C Red No. 27 is limited. One source states "No Data Available" for mobility in soil for D&C Red 27. spectracolors.com Another indicates that based on its physical and chemical properties, D&C Red No. 27 is expected to be persistent in water, soil, and sediment. canada.ca Dyes, in general, are used as tracers to study the movement of water and solutes in soils, and their mobility can vary depending on their properties and the soil type. cornell.edu The adsorptive behavior of organic chemicals, including some dyes, can be mimicked by their interaction with soil material. cornell.edu Given that organic pigments are generally insoluble, they are believed to have minimal bioavailability characteristics, which could influence their mobility and potential for leaching in soil. chemistryconnection.comwindows.netmyskinrecipes.commyskinrecipes.com
Implications for Environmental Waste Management and Pollution Control
The limited biodegradability and potential persistence of D&C Red No. 27 highlight considerations for its environmental waste management and pollution control.
General recommendations for the disposal of organic pigments, including D&C Red No. 27, involve disposal in approved landfill areas or by controlled incineration in accordance with local and state regulations chemistryconnection.commyskinrecipes.commyskinrecipes.com. It is advised not to empty these materials into drains chemistryconnection.com.
For spills of dry powder forms of D&C Red No. 27, containment with inert substances like sand or earth is recommended chemistryconnection.commyskinrecipes.commyskinrecipes.com. Spilled material should be placed into appropriate designated waste containers for disposal chemistryconnection.commyskinrecipes.commyskinrecipes.com. Industrial grade vacuum sweepers are also suggested for clean up chemistryconnection.commyskinrecipes.commyskinrecipes.com. In the event of a spill, a comprehensive spill response plan should be developed and implemented, utilizing recommended protective clothing and equipment chemistryconnection.comspectracolors.com.
The manufacturing process of synthetic dyes like D&C Red No. 27 should consider the environmental impact, particularly in terms of waste and pollution generated tiiips.com. Regulatory guidelines are in place to ensure the safe use of this dye in products tiiips.com.
Data on the environmental fate and ecotoxicological impact of D&C Red No. 27 is limited, with sources often stating "NO DATA AVAILABLE" for toxicity, persistence, degradability, bioaccumulative potential, and mobility in soil chemistryconnection.com.
While specific data tables on environmental concentrations or ecotoxicity thresholds for D&C Red No. 27 were not found in the provided search results, the information available suggests that its persistence and potential impact on the environment are areas where detailed research findings are limited.
Summary of Available Environmental Data:
| Characteristic | Data Availability / Expectation | Source(s) |
| Ecotoxicity | No data available; Expected to be low concern | chemistryconnection.commyskinrecipes.commyskinrecipes.comewg.org |
| Biodegradation (aerobic) | Expected to be poor | chemistryconnection.commyskinrecipes.commyskinrecipes.com |
| Persistence | No data available; Expected to persist | chemistryconnection.commyskinrecipes.commyskinrecipes.com |
| Bioaccumulative potential | Minimal expected due to insolubility | chemistryconnection.commyskinrecipes.commyskinrecipes.com |
| Mobility in soil | No data available | chemistryconnection.commyskinrecipes.commyskinrecipes.com |
This table summarizes the limited environmental data found for D&C Red No. 27. The lack of specific data highlights the need for further research to fully understand its environmental fate and potential ecotoxicological effects.
Regulatory Science and Policy Frameworks Governing D&c Red No. 27
International Regulatory Approaches and Harmonization
Regulatory approaches for color additives like D&C Red No. 27 vary internationally, although there are efforts towards harmonization to facilitate global trade while maintaining public health standards. Major regulatory bodies, such as the U.S. Food and Drug Administration (FDA), the European Union (EU), and Health Canada, have established specific guidelines for its use.
US Food and Drug Administration (FDA) Regulations and Certification Processes
In the United States, D&C Red No. 27 is listed by the FDA as a safe additive for use in drugs and cosmetics, provided it adheres to FDA standards. drugs.com It is a color additive subject to certification, meaning each batch produced for use in regulated products must be tested and certified by the FDA to meet strict specifications before it can be used. cosmeticsinfo.orgfda.gov This certification process ensures the purity and quality of the color additive.
According to FDA regulations, D&C Red No. 27 may be safely used for coloring drugs generally in amounts consistent with current good manufacturing practice (GMP). drugs.comecfr.gov For cosmetics, it is approved for external use and in general cosmetics, including lipsticks, but its use is not permitted in cosmetics intended for the area of the eye. drugs.comcosmeticsinfo.orgcdfsupplies.com The identical requirements for identity and specifications apply whether it is used in drugs or cosmetics. ecfr.gov The FDA's regulations for D&C Red No. 27 are detailed in the Code of Federal Regulations (CFR) Title 21, specifically sections 74.1327 (for drugs) and 74.2327 (for cosmetics). fda.govecfr.gov The aluminum lake form, D&C Red No. 27 Aluminum Lake, is also subject to FDA regulation and certification and is permitted for use in cosmetics, including lipsticks and eye area cosmetics. medkoo.comdrugs.com
European Union (EU) Cosmetics Regulation and Directives
In the European Union, D&C Red No. 27 is listed under the Colour Index (CI) number CI 45410. cosmeticsinfo.orgneelikon.com It is permitted for use as a coloring agent in all cosmetic products according to the EU Cosmetics Regulation (EC) No 1223/2009, specifically listed in Annex IV. cosmeticsinfo.orgneelikon.comspecialchem.com When used in cosmetic products within the EU, this ingredient must be declared as CI 45410. cosmeticsinfo.org The regulation specifies limitations on certain impurities or related substances; for instance, 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoic acid and 2-(bromo-6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoic acid are limited to 1% and 2%, respectively. cosmeticsinfo.org The various insoluble lakes, salts, and pigments of Red 27 (Red 27 Lakes) are also permitted. cosmeticsinfo.org The use of D&C Red No. 27 is strictly regulated in the EU under the Cosmetics Regulation, requiring specific labeling and concentration limits to ensure safety. tiiips.com
Health Canada and Other National Regulatory Bodies
Health Canada also regulates the use of D&C Red No. 27 in cosmetics. It is listed on the Cosmetic Ingredient Hotlist, which categorizes ingredients that are either prohibited or restricted for use in cosmetics. canada.ca According to the information available, D&C Red No. 27 (listed as CI 45410:1) is allowed for use in cosmetics in Canada, including for lip uses, but is not allowed for use in eye cosmetics. cdfsupplies.com This aligns with the restrictions imposed by the FDA.
Beyond North America and the EU, D&C Red No. 27 is subject to regulations in other countries as well. For example, it is mentioned as being compliant with Japanese and Chinese standards for cosmetic products. neelikon.com Some global regulatory restrictions indicate that it is prohibited in Japan for eye use. ulprospector.comsunchemical.com The regulatory status can vary, with differences existing between regions like the USA and Europe regarding permitted uses and restrictions. fastcolours.com
Scientific Basis for Safety Evaluation and Risk Assessment
The regulatory frameworks governing D&C Red No. 27 are underpinned by scientific safety evaluations and risk assessments conducted by expert bodies. These assessments consider available toxicological data and potential exposure levels to determine safe conditions of use.
Expert Committee Opinions (e.g., SCCS) and Risk Characterization
Expert committees, such as the Scientific Committee on Consumer Safety (SCCS) in the EU, play a crucial role in evaluating the safety of cosmetic ingredients. While specific recent opinions solely focused on D&C Red No. 27 (CI 45410) were not prominently found in the search results regarding a comprehensive risk characterization or ADI derivation for this specific compound, the SCCS has evaluated other related colorants and cosmetic ingredients, providing opinions based on available data. specialchem.comeuropa.eucir-safety.org These evaluations typically involve reviewing toxicological studies, exposure data, and potential risks to human health. The SCCS's opinions contribute to the scientific basis for regulatory decisions within the EU. europa.eu For instance, the SCCS has issued opinions on the safety of other color additives used in hair dye formulations, considering exposure levels and potential health effects. specialchem.comeuropa.eu
The Cosmetic Ingredient Review (CIR) Expert Panel in the US has historically deferred evaluation of ingredients like Red 27 and Red 27 Lake because their safety had already been assessed by the FDA, in accordance with CIR procedures. cosmeticsinfo.org
Derivation and Application of Exposure Limits (e.g., ADI)
The derivation of exposure limits, such as the Acceptable Daily Intake (ADI), is a key component of risk assessment for substances that may be ingested. An ADI represents the amount of a substance that can be consumed daily over a lifetime without posing a significant health risk. While the search results mention ADI in the context of other food additives like Erythrosine (E 127, FD&C Red No. 3) europa.eu, a specific ADI value for D&C Red No. 27 itself, particularly in the context of cosmetic use (where exposure is primarily dermal or from lip products), was not clearly provided.
However, for D&C Red No. 27, specifically Tetrachlorotetrabromofluorescein and its derivatives, Health Canada lists an acceptable daily intake of up to 1.25 mg/kg body weight. hc-sc.gc.cahc-sc.gc.ca This indicates that exposure limits have been established for this substance. The application of these exposure limits involves estimating potential consumer exposure from the intended uses of products containing D&C Red No. 27 and ensuring that this exposure remains below the established limit. Regulatory bodies use this information to set maximum permitted concentrations or to restrict uses in certain product types to ensure that systemic exposure remains within acceptable bounds.
| Regulatory Body | Permitted Uses (Cosmetics) | Restrictions | Certification Required (US) |
| US FDA | General cosmetics, External use, Lipsticks | Not for use in the eye area | Yes fda.gov |
| European Union | All cosmetic products (as CI 45410) | Limitations on certain impurities cosmeticsinfo.org | Not applicable |
| Health Canada | Cosmetics (including lip uses) (as CI 45410:1) | Not allowed in eye cosmetics cdfsupplies.com | Not specified in results |
| Japan | Cosmetics | Prohibited in eye use ulprospector.comsunchemical.com | Not specified in results |
| China | Cosmetic Products | Not specified in results | Not specified in results |
Future Research Directions and Unaddressed Scientific Questions on D&c Red No. 27
Exploration of Emerging Toxicological Endpoints and Biomarkers
While D&C Red No. 27 is generally considered to have low toxicity based on available studies, the exploration of emerging toxicological endpoints is an important area for future research. Studies have suggested potential concerns, including mutagenicity in bacterial assays at high doses and an increased incidence of pituitary tumors in mice observed with a related compound, Acid Red 92 (which shares the CI 45410 designation). ewg.orgewg.org Further research could focus on investigating potential endocrine disrupting effects, as D&C Red No. 27 is listed as a potential endocrine disrupting compound in some databases. nih.gov Research into specific biomarkers of exposure and potential effect would aid in monitoring and assessing any subtle or long-term biological impacts.
Development of Advanced Analytical Techniques for Ultra-Trace Contaminants
Accurate quantification of D&C Red No. 27 and its potential impurities at very low concentrations is essential for robust safety assessments and regulatory compliance. Existing methods, such as conventional HPLC, have been used to determine specified impurities like 2,3,4,5-tetrachloro-6-(3',5'-dibromo-2',4'-dihydroxybenzoyl)benzoic acid (SBBA) and 3,4,5,6-tetrachlorophthalic acid (TCPA). nih.gov However, there is a need for more advanced analytical techniques capable of detecting and quantifying ultra-trace levels of a broader range of potential contaminants and by-products that may arise during synthesis or storage. nih.gov This includes developing methods that can differentiate and quantify the dye when it is bound to substrates in lake pigments. govinfo.gov Techniques like hyphenated mass spectrometry could offer greater sensitivity and specificity for identifying and quantifying unknown impurities.
Research into Environmental Impact Mitigation Strategies
The environmental impact of synthetic dyes like D&C Red No. 27 is a consideration, particularly concerning waste and pollution generated during manufacturing and disposal. tiiips.com Studies suggest that the biodegradation of organic colorants under aerobic conditions is expected to be poor. myskinrecipes.commyskinrecipes.comchemistryconnection.com Future research should focus on understanding the environmental fate of D&C Red No. 27 in various matrices (water, soil, sediment) and developing effective strategies for its removal or degradation in wastewater treatment processes. chemistryconnection.comcanada.ca Investigating advanced oxidation processes, bioremediation, or adsorption techniques could lead to methods for mitigating its persistence in the environment.
Comparative Toxicological and Mechanistic Studies with Related Xanthene Dyes
D&C Red No. 27 belongs to the xanthene dye family, which includes other colorants like fluorescein (B123965), rhodamine, and eosin (B541160) derivatives. tiiips.comunl.edu Comparative toxicological and mechanistic studies with related xanthene dyes are needed to better understand the structure-activity relationships and identify potential class-specific effects. For instance, comparisons with D&C Red No. 28 (Phloxine B), which also shares the CI 45410 designation and is a halogenated fluorescein, could provide insights into how subtle structural differences influence toxicological profiles. nih.govcanada.ca Research into the mechanisms by which these dyes interact with biological systems, including potential photosensitization effects, would contribute to a more comprehensive risk assessment. unl.edu
Investigation of Degradation Products and Their Toxicological Profiles
The stability of D&C Red No. 27 under various conditions (e.g., light, temperature, presence of other chemicals) and the toxicological profiles of its degradation products are areas requiring further investigation. myskinrecipes.commyskinrecipes.comchemistryconnection.comeuropa.eu While some studies mention the potential for degradation, particularly in the presence of oxidizing or reducing agents or under fire conditions, the specific degradation pathways and the biological activity of the resulting compounds are not fully characterized. myskinrecipes.commyskinrecipes.comchemistryconnection.com Identifying and toxicologically evaluating these degradation products is crucial for a complete understanding of the potential risks associated with the use and disposal of products containing D&C Red No. 27.
Q & A
Q. How can researchers mitigate bias when analyzing conflicting data on the genotoxicity of D&C Red No. 27 metabolites?
- Methodological Answer : Use double-blinded scoring for comet assay or micronucleus test results. Employ independent replication in multiple laboratories and disclose all raw data in supplementary materials. Apply Bayesian statistical models to assess the probability of false positives/negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
